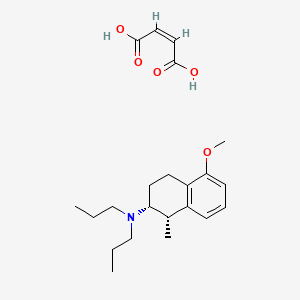

![molecular formula C21H14ClFN2O2 B560287 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TMN 355 is an inhibitor of cyclophilin A (IC50 = 1.52 nM). It inhibits HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM.

Potent cyclophilin A inhibitor (IC50 = 1.52 nM). Approximately 27 times more potent than cyclosporin A.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide, also known as TMN355, is Cyclophilin A . Cyclophilin A is a secretory protein that plays a significant role in various cellular processes, including immune response, inflammation, and cell signaling . Another important target of TMN355 is CD147 , a transmembrane glycoprotein .

Mode of Action

TMN355 acts as a potent inhibitor of Cyclophilin A . It interacts with Cyclophilin A, reducing its expression and thereby decreasing the formation of foam cells and cytokine secretion . TMN355 also interacts with CD147, a receptor for Cyclophilin A . This interaction activates the NF-κB signaling pathway, which promotes inflammation by upregulating various pro-inflammatory cytokines .

Biochemical Pathways

The interaction of TMN355 with Cyclophilin A and CD147 affects several biochemical pathways. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . This interaction also attenuates adipocyte differentiation by inhibiting the expression of PPARγ and C/EBPβ via LZTS2-mediated downregulation of β-catenin .

Result of Action

The action of TMN355 results in a decrease in lipid uptake by 65–75% even after exposure to oxidized LDL . It also reduces the expression of scavenger receptors expressed during the differentiation process, such as CD36 and LOX-1 . Furthermore, TMN355 effectively restores adipocytes’ functions and insulin sensitivity .

Action Environment

The efficacy and stability of TMN355 can be influenced by environmental factors such as glucose levels. For instance, in high glucose conditions, TMN355 has been shown to effectively increase the migration of monocytes to the endothelial cell monolayer . Additionally, in diet-induced obese zebrafish, targeted inhibition of Cyclophilin A by TMN355 notably reduced adipose tissue inflammation and restored adipocyte function, resulting in improvement of insulin sensitivity .

Análisis Bioquímico

Biochemical Properties

TMN355 interacts with the enzyme cyclophilin A, inhibiting its function . Cyclophilin A is a protein that has peptidyl-prolyl cis-trans isomerase activity, which means it assists in protein folding. By inhibiting cyclophilin A, TMN355 can affect the folding and function of certain proteins, potentially altering biochemical reactions within the cell .

Cellular Effects

The inhibition of cyclophilin A by TMN355 can have various effects on cellular processes. For instance, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells . This suggests that TMN355 could influence cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would likely depend on the cell type and context .

Molecular Mechanism

At the molecular level, TMN355 exerts its effects by binding to cyclophilin A, thereby inhibiting its enzyme activity . This could lead to changes in protein folding, which could in turn affect gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of TMN355 can change over time in laboratory settings. For example, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM .

Metabolic Pathways

TMN355 is involved in the metabolic pathway of cyclophilin A, an enzyme that assists in protein folding . By inhibiting cyclophilin A, TMN355 could potentially affect metabolic flux or metabolite levels, although this would likely depend on the specific metabolic context .

Transport and Distribution

It is known that TMN355 can inhibit cyclophilin A , but the mechanisms by which it is transported to its target and how it is distributed within cells and tissues are not clear.

Subcellular Localization

Given its role as an inhibitor of cyclophilin A , it is likely that it localizes to areas where this enzyme is present

Propiedades

IUPAC Name |

2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNLLCUAISZNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

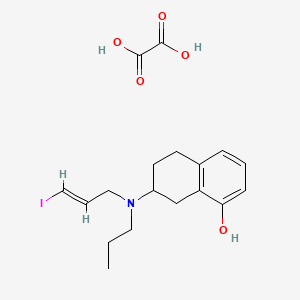

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

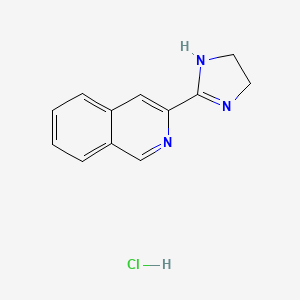

![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)

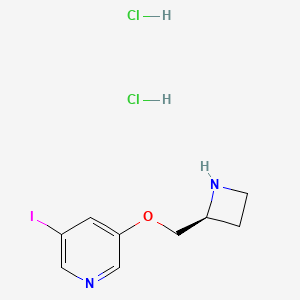

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)